molecular formula C28H25N3O3S B2676400 N-(2,3-DIMETHYLPHENYL)-2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 899760-12-4

N-(2,3-DIMETHYLPHENYL)-2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2676400
CAS No.: 899760-12-4
M. Wt: 483.59
InChI Key: KHBBXOVUVVBFSQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a chromeno[2,3-d]pyrimidine scaffold fused with a phenyl group at position 2 and a methoxy substituent at position 7. The sulfanyl (-S-) bridge links the chromeno-pyrimidine core to an acetamide moiety, which is further substituted with a 2,3-dimethylphenyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-17-9-7-13-22(18(17)2)29-24(32)16-35-28-21-15-20-12-8-14-23(33-3)25(20)34-27(21)30-26(31-28)19-10-5-4-6-11-19/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBBXOVUVVBFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves multiple steps, including the formation of the chromeno-pyrimidine core and the subsequent attachment of the dimethylphenyl and methoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound can be contextualized by comparing it with analogous acetamide and chromeno-pyrimidine derivatives. Below is a detailed analysis:

Structural Analogues from Evidence

Compound Name/ID Key Structural Differences Potential Implications Source
Target Compound - 9-Methoxy, 2-phenyl chromeno-pyrimidine
- Sulfanyl bridge to 2,3-dimethylphenyl acetamide
Enhanced lipophilicity; potential for π-π stacking and H-bonding interactions N/A
2-[(9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-Yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide - Ethoxy (vs. methoxy) at position 9
- 4-Methylphenyl (vs. 2,3-dimethylphenyl)
Altered metabolic stability; reduced steric hindrance
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide) - Chloroacetamide core
- Methoxymethyl and diethylphenyl substituents
Herbicidal activity via inhibition of very-long-chain fatty acid synthesis
Mefluidide (N-(2,4-Dimethyl-5-((Trifluoromethyl)Sulfonyl)Amino)Phenyl Acetamide) - Trifluoromethyl sulfonamide group
- 2,4-Dimethylphenyl
Plant growth regulation via inhibition of cell division

Functional and Physicochemical Comparisons

  • Chromeno-Pyrimidine Core: The target compound’s chromeno-pyrimidine system shares similarities with derivatives in . The methoxy group at position 9 may enhance solubility compared to the ethoxy analog but reduce metabolic stability due to steric effects .
  • Sulfanyl vs.
  • Substituent Effects : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance compared to the 4-methylphenyl () or 2,6-diethylphenyl () analogs. This may influence molecular packing in crystalline states or target-binding specificity .

Spectroscopic and Crystallographic Insights

  • IR and NMR Data : provides spectroscopic data for a structurally related compound (IR peaks at 1681 cm⁻¹ for C=O, NMR δ 10.2 ppm for NHCO). The target compound’s methoxy group would likely shift aromatic proton signals upfield compared to ethoxy analogs .
  • The chromeno-pyrimidine core may adopt planar conformations conducive to π-stacking, as seen in similar fused heterocycles .

Biological Activity

N-(2,3-Dimethylphenyl)-2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that integrates a chromeno-pyrimidine core with various functional groups. Its molecular formula is C22H24N2O3S, and it has a molecular weight of approximately 396.50 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various metabolic pathways, influencing processes such as signal transduction and gene expression. The compound's unique structure allows it to participate in multiple types of chemical reactions, including oxidation and substitution, which can further affect its biological activity.

Anticonvulsant Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant properties. For example, studies have shown that certain derivatives demonstrate effectiveness in animal models of epilepsy through mechanisms involving the modulation of voltage-sensitive sodium channels . In particular, the compound's structural features may enhance its binding affinity to these channels, leading to improved anticonvulsant activity.

Cytotoxicity and Safety Profile

Preliminary studies assessing the cytotoxicity of related compounds suggest that this compound may exhibit low toxicity at therapeutic concentrations. For instance, in vitro assays have indicated that certain analogs do not significantly inhibit cell viability at concentrations up to 50 μM . This safety profile is crucial for further development as a potential therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same class as this compound:

  • Anticonvulsant Screening : A study evaluated various derivatives for anticonvulsant activity through maximal electroshock (MES) tests. Compounds exhibiting structural similarities showed varying degrees of efficacy in preventing seizures, highlighting the importance of specific functional groups in enhancing pharmacological effects .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds demonstrated that lipophilicity significantly influences their distribution and efficacy in the central nervous system (CNS). More lipophilic compounds tended to exhibit delayed onset but prolonged action against seizures .

Summary Table of Biological Activities

Compound Activity Mechanism Reference
N-(2,3-Dimethylphenyl)-2-{...}AnticonvulsantModulation of sodium channels
Similar Derivative AAnticonvulsantSodium channel interaction
Similar Derivative BLow cytotoxicityMinimal effect on cell viability

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